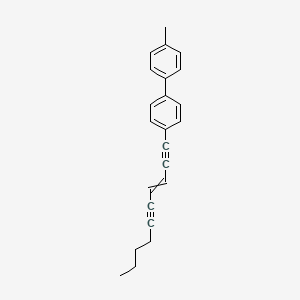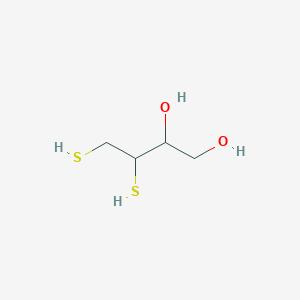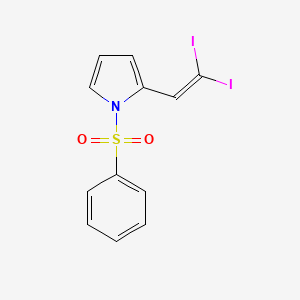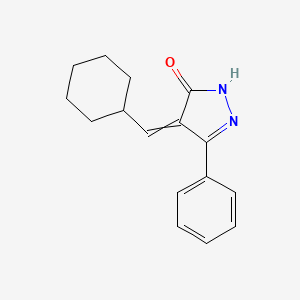
4-(Dec-3-ene-1,5-diyn-1-yl)-4'-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl is a chemical compound known for its unique structure and properties. This compound features a biphenyl core with a dec-3-ene-1,5-diyn-1-yl substituent and a methyl group. The presence of the conjugated diynyl group and the biphenyl structure imparts interesting chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl typically involves the coupling of a biphenyl derivative with a dec-3-ene-1,5-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkyne. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups on the biphenyl rings.
Scientific Research Applications
4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The conjugated diynyl group can participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dec-3-ene-1,5-diyn-1-yl)phenol
- 2-(Dec-3-ene-1,5-diyn-1-yl)aniline
- 1-(Dec-3-ene-1,5-diyn-1-yl)-4-methylbenzene
Uniqueness
4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl is unique due to its biphenyl core and the specific positioning of the dec-3-ene-1,5-diyn-1-yl and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
823228-33-7 |
|---|---|
Molecular Formula |
C23H22 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-dec-3-en-1,5-diynyl-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C23H22/c1-3-4-5-6-7-8-9-10-11-21-14-18-23(19-15-21)22-16-12-20(2)13-17-22/h8-9,12-19H,3-5H2,1-2H3 |
InChI Key |
BALRCOABDCJTNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC=C(C=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14204985.png)

![4-[(2R)-2-Ethoxy-2-phenylethyl]-3,4-dimethylcyclohex-2-en-1-one](/img/structure/B14205000.png)


![Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14205019.png)
![Trimethyl[(pentadec-14-yn-5-yl)oxy]silane](/img/structure/B14205022.png)
![2-{6-[4-(Pyrrolidin-1-yl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14205023.png)
![4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205029.png)


![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)
![N-[(1R)-1-Phenylethyl]nitrous amide](/img/structure/B14205053.png)

